molecular formula C14H19Cl3NO5P B11711845 Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate

Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate

Cat. No.: B11711845
M. Wt: 418.6 g/mol
InChI Key: DYQYOKSJEQBQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonate group (P(=O)(OH)2) and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is notable for its unique structure, which includes a trichloromethyl group, a methoxyphenyl group, and a formamido group.

Preparation Methods

The synthesis of diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphite with a suitable trichloromethyl-containing precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The trichloromethyl group and the phosphonate moiety play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate can be compared with other similar phosphonate compounds, such as:

Properties

Molecular Formula

C14H19Cl3NO5P

Molecular Weight

418.6 g/mol

IUPAC Name

4-methoxy-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide

InChI

InChI=1S/C14H19Cl3NO5P/c1-4-22-24(20,23-5-2)13(14(15,16)17)18-12(19)10-6-8-11(21-3)9-7-10/h6-9,13H,4-5H2,1-3H3,(H,18,19)

InChI Key

DYQYOKSJEQBQGI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.